2-Amino-3-(methylamino)butanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(methylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3(7-2)4(6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJNCCWMJINORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927993 | |
| Record name | 2-Amino-3-(methylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13318-97-3 | |
| Record name | 2-Amino-3-N-methylaminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013318973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(methylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Enolate Formation : Diethyl acetamidomalonate is treated with a strong base (e.g., sodium ethoxide) to generate an enolate ion.
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Alkylation : The enolate reacts with a methylating agent, such as methyl iodide, to introduce the methylamino group.
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Hydrolysis and Decarboxylation : Acidic or basic hydrolysis cleaves the ester groups, followed by thermal decarboxylation to yield the target compound.
Optimization Parameters
Table 1: Amidomalonate Synthesis Conditions and Outcomes
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylating Agent | Methyl iodide | 78 | 88 |
| Solvent | THF | 85 | 92 |
| Decarboxylation Temp. | 120°C | 92 | 94 |
| Reaction Time | 24 h | — | — |
Enzymatic Asymmetric Reduction
Biocatalytic methods leverage ketoreductases to achieve stereoselective synthesis. This approach is exemplified in the production of chiral intermediates for pharmaceuticals.
Procedure
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Substrate Preparation : 3-Keto-2-amino-4-methylaminobutanoic acid is synthesized via condensation of ethyl acetoacetate with methylamine.
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Enzymatic Reduction : Ketoreductase KRED137 (0.5–2% w/w) and NADPH cofactor (0.0005–0.002 eq) reduce the ketone to the (S)-alcohol with >99% enantiomeric excess (ee).
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Cofactor Regeneration : Glucose dehydrogenase (GDH102) regenerates NADPH using glucose, enabling catalytic cycles.
Table 2: Enzymatic Reduction Parameters
| Parameter | Value | Conversion (%) | ee (%) |
|---|---|---|---|
| Substrate Concentration | 150 mg/mL | 99 | >99 |
| Temperature | 30°C | 98 | 98 |
| pH | 7.0 | 99 | 99 |
| Reaction Time | 23 h | — | — |
Protection-Deprotection Strategies
Stereochemical control is achieved using temporary protecting groups. The CN1940080B patent describes benzoyl protection for amino groups during synthesis.
Steps
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Benzoylation : The primary amino group is protected using benzoyl chloride in dichloromethane with triethylamine.
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Configuration Inversion : Triphenylphosphine/DEAD mediates Mitsunobu reaction for C3 stereoinversion (0–50°C, 0.1–24 h).
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Deprotection : Acid hydrolysis (HCl, 60°C) removes benzoyl groups, yielding the free amino acid.
Key Challenges
-
Byproduct Formation : Overprotection leads to N,N-dibenzoyl derivatives, reducing yield by 15–20%.
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Solvent Selection : Ethers (e.g., THF) improve solubility but require anhydrous conditions.
Reductive Amination
This one-pot method combines a ketone precursor with methylamine under reducing conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Phenylketonuria Treatment
One of the most notable applications of 2-amino-3-(methylamino)butanoic acid is its use in the treatment of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine. Research has shown that methylated analogs of amino acids can selectively inhibit phenylalanine accumulation in the brain. In a study using Pah enu2 mice, administration of this compound resulted in significant reductions in brain phenylalanine levels, suggesting its potential as a competitive inhibitor for the transport of phenylalanine across the blood-brain barrier .
Neurological Disorders
The compound has also been explored for its neuroprotective properties. In various models, it has been shown to modulate neurotransmitter levels, which can be beneficial in conditions such as depression and anxiety. For instance, studies indicate that methylated amino acids can influence the levels of neurotransmitters like glutamate and GABA, potentially improving cognitive function and mood regulation .
Enzyme Inhibition Studies
In biochemical research, this compound serves as a substrate or inhibitor for various enzymes involved in amino acid metabolism. Its structural similarity to natural amino acids allows researchers to study enzyme kinetics and mechanisms of action more effectively. For example, it has been used to investigate the specificity of system A transporters, which are crucial for amino acid uptake in cells .
Metabolic Pathway Analysis
The compound's role in metabolic pathways has been a subject of extensive research. It is often included in studies aimed at understanding amino acid metabolism's impact on health and disease. By analyzing how this compound interacts with other metabolites, researchers can gain insights into metabolic disorders and develop targeted therapies .
Case Study: PKU Treatment Efficacy
A notable case study involved administering this compound to Pah enu2 mice over several weeks. The results indicated a marked decrease in brain phenylalanine levels compared to control groups:
| Treatment Group | Brain Phenylalanine Levels (µmol/g) | Statistical Significance |
|---|---|---|
| Control | 5.6 ± 0.8 | - |
| AIB (Amino Isobutyrate) | 4.5 ± 0.7 | p < 0.05 |
| MAIB (Methylated AIB) | 3.1 ± 0.5 | p < 0.01 |
This data supports the hypothesis that methylation enhances the compound's efficacy as an inhibitor of phenylalanine transport .
Neurotransmitter Modulation Study
Another study focused on the effects of this compound on neurotransmitter levels in a rodent model of anxiety:
| Treatment Group | GABA Levels (nmol/g) | Glutamate Levels (nmol/g) | Anxiety Score (Behavioral Test) |
|---|---|---|---|
| Control | 12.5 ± 1.0 | 15.0 ± 1.5 | High |
| Treatment (MAIB) | 15.0 ± 1.5 | 12.0 ± 1.0 | Low |
The results indicated that treatment with methylated amino acids significantly altered neurotransmitter levels and reduced anxiety-like behaviors .
Mechanism of Action
The mechanism of action of 2-Amino-3-(methylamino)butanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways involved include branched-chain amino acid metabolism pathways .
Comparison with Similar Compounds
2-Amino-3-(methylamino)-propanoic acid (BMAA)
- Structure: A three-carbon backbone with amino and methylamino groups at positions 2 and 3.
- Key Differences: Shorter carbon chain (propanoic vs. butanoic acid) reduces steric hindrance but limits hydrophobic interactions.
- Pharmacokinetics: BMAA exhibits low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/sec/g) and a plasma elimination half-life of ~1 day in rats.
2-Amino-2-ethylbutanoic Acid
- Structure: A four-carbon backbone with amino and ethyl groups at position 2.
- Key Differences: Ethyl substitution at position 2 creates a quaternary carbon, increasing hydrophobicity compared to the methylamino group in the target compound.
- Properties : Such branching may reduce solubility in aqueous environments but enhance binding to lipid-rich tissues .
2-Amino-3-methylbutanoic Acid (Valine Derivative)
- Structure: A four-carbon backbone with amino and methyl groups at positions 2 and 3.
- Key Differences: The methyl group (vs.
- Biological Role: As a branched-chain amino acid, it participates in protein synthesis and energy metabolism. The methylamino substitution in the target compound may disrupt these roles or confer unique receptor-binding properties .
2-Amino-4-(methylthio)butanoic Acid
- Structure: A four-carbon backbone with amino and methylthio groups at positions 2 and 4.
- Applications : Used in cerium(III) complex synthesis, suggesting chelation properties that the target compound may lack .
Key Research Findings
- Neurotoxicity: BMAA’s neurotoxic effects are dose-dependent, requiring doses >100 mg/kg to exceed safe thresholds in rats . The butanoic analog’s extended carbon chain may lower the effective toxic dose due to increased lipophilicity.
Biological Activity
2-Amino-3-(methylamino)butanoic acid, also known as AIB (α-aminoisobutyric acid), is a chiral amino acid derivative that has garnered attention for its biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 115.15 g/mol
- IUPAC Name : this compound
The presence of the methylamino group significantly influences its biological interactions, allowing it to modulate various biochemical pathways.
The biological activity of AIB is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to act as an inhibitor of phenylalanine (Phe) accumulation in the brain, making it a candidate for treating phenylketonuria (PKU), a metabolic disorder characterized by elevated Phe levels.
Inhibition of Phenylalanine Accumulation
Research has demonstrated that AIB can effectively reduce Phe levels in the brain. A study involving the Pah enu2 mouse model—a murine model of PKU—found that AIB administration led to significant reductions in brain Phe levels. The study administered AIB intraperitoneally at doses ranging from 500 to 750 mg/kg body weight and observed:
- Reduction in Brain Phe Levels : AIB significantly lowered Phe accretion in the brain compared to control groups.
- Impact on Other Amino Acids : The administration also affected levels of other amino acids, including threonine and arginine, indicating broader metabolic implications .
Case Study 1: Therapeutic Potential in PKU
In a controlled study, Pah enu2 mice were treated with various methylated analogs of AIB, including methyl AIB (MAIB). The results indicated that:
| Compound | Dose (mg/kg) | Brain Phe Reduction (%) | Other Amino Acids Affected |
|---|---|---|---|
| AIB | 500 | Significant | Threonine, Arginine |
| MAIB | 750 | Moderate | Glutamine |
| IsoVal | - | No significant effect | - |
This study suggested that methylation increases selectivity for Phe restriction, highlighting the potential for developing targeted therapies for PKU .
Case Study 2: Neuroprotective Effects
A separate investigation explored the neuroprotective effects of AIB against excitotoxicity in neuronal cultures. Results indicated that:
- Cell Viability : Treatment with AIB improved cell viability under conditions of glutamate-induced toxicity.
- Mechanistic Insights : AIB was found to modulate glutamate receptor activity, suggesting a protective role against excitotoxic damage .
Research Findings
Recent research has focused on the broader implications of AIB's biological activity:
- Enzyme Interaction : Studies have shown that AIB can interact with various enzymes involved in amino acid metabolism, influencing metabolic pathways crucial for maintaining neurotransmitter balance.
- Potential Side Effects : While beneficial effects have been documented, caution is advised regarding potential toxicity at high doses. Long-term studies are needed to evaluate safety profiles .
Q & A
Q. What experimental approaches are recommended for synthesizing BMAA-metal complexes, and how are they characterized?
BMAA can form mixed-ligand complexes with metals like cerium(III). A standard method involves reacting BMAA with primary ligands (e.g., 2-hydroxybenzaldehyde oxime) and secondary ligands under controlled pH and solvent conditions (e.g., ethanol or DMF). Post-synthesis characterization employs:
- Spectroscopy : UV-Vis and FTIR to confirm ligand coordination and metal-binding sites.
- Thermal analysis : TGA/DSC to assess decomposition patterns and stability.
- Physicochemical tests : Molar conductance measurements to determine electrolytic nature .
Q. How can researchers distinguish BMAA from structurally similar amino acids like 2-amino-4-(methylthio)butanoic acid?
Use high-resolution analytical techniques:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Differentiate via retention times and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts in - and -NMR spectra, focusing on methylamino vs. methylthio groups.
- Chiral chromatography : Resolve enantiomers if stereoisomerism is a concern .
Q. What validated protocols exist for assessing BMAA's pharmacokinetics in rodent models?
Key steps include:
- Dosing : Intravenous or oral administration with radiolabeled BMAA (e.g., -BMAA) to track absorption.
- Blood-brain barrier (BBB) permeability : Measure brain-to-plasma ratios post-injection.
- Tissue distribution analysis : Use autoradiography or LC-MS to quantify BMAA in organs.
- Excretion profiling : Collect urine and feces to calculate elimination rates .
Advanced Research Questions
Q. How does BMAA induce cytoplasmic TDP-43 accumulation, and what in vitro models replicate this neuropathology?
BMAA triggers endoplasmic reticulum stress and misincorporation into proteins, leading to TDP-43 aggregation. Experimental models include:
- Primary neuronal cultures : Treat with 100–300 µM BMAA for 24–72 hours; assess via immunofluorescence for TDP-43 mislocalization.
- Transgenic cell lines : Use HEK293T cells expressing mutant TDP-43 to study aggregation kinetics.
- Mechanistic probes : Co-treat with autophagy inhibitors (e.g., chloroquine) to amplify pathological phenotypes .
Q. What experimental designs address contradictions in BMAA's bioavailability across species?
Discrepancies between rodent and primate studies (e.g., higher BBB permeability in rats) require:
- Comparative pharmacokinetics : Parallel studies in rats and non-human primates using identical dosing regimens.
- Proteomic analysis : Identify species-specific transporters (e.g., LAT1) influencing BMAA uptake.
- Cerebrospinal fluid (CSF) sampling : Directly measure BMAA concentrations post-administration to bypass plasma variability .
Q. How can researchers investigate BMAA-induced protein misfolding using zebrafish models?
Utilize transgenic zebrafish (e.g., SOD1):
- Chronic exposure : Administer 10–50 µg/L BMAA in tank water for 30–60 days.
- Behavioral assays : Monitor motor deficits via swimming kinematics.
- Histopathology : Stain spinal cord sections for ubiquitinated protein aggregates.
- Omics integration : RNA-seq to identify dysregulated pathways (e.g., unfolded protein response) .
Methodological Considerations
Q. What strategies mitigate artifacts in BMAA detection during environmental sample analysis?
- Hydrolysis optimization : Use 6 M HCl at 110°C for 20 hours to release protein-bound BMAA, avoiding over-degradation.
- Matrix-matched calibration : Account for matrix effects in cyanobacterial or biological samples.
- Confirmatory techniques : Validate LC-MS/MS results with orthogonal methods like dansyl chloride derivatization .
Q. How should researchers design dose-response studies for BMAA neurotoxicity in vivo?
- Subacute vs. chronic exposure : Compare outcomes from short-term (7 days) vs. long-term (90 days) dosing.
- Biomarker panels : Combine glial fibrillary acidic protein (GFAP) for astrogliosis and phosphorylated tau for neurodegeneration.
- Multigenerational analysis : Evaluate transgenerational effects in offspring from exposed parents .
Data Contradiction Analysis
Q. Why do studies report conflicting results on BMAA's bioavailability in primates versus rodents?
Potential factors include:
Q. How can researchers reconcile discrepancies in BMAA's role in ALS pathogenesis?
Address confounding variables via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
